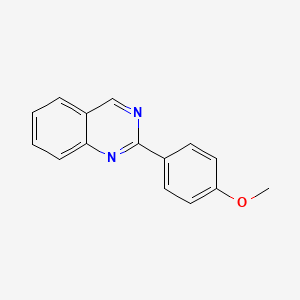

2-(4-Methoxyphenyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2O/c1-18-13-8-6-11(7-9-13)15-16-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3 |

InChI Key |

WVGOZBCLJFXGTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies of 2 4 Methoxyphenyl Quinazoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 2-(4-Methoxyphenyl)quinazoline derivatives. These theoretical studies provide a foundational understanding of the molecule's behavior at a subatomic level.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions within a molecule. tandfonline.com For quinazoline (B50416) derivatives, NBO analysis helps to understand the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for molecular stability. tandfonline.com This analysis provides a detailed picture of the bonding and antibonding interactions, contributing to a deeper understanding of the molecule's electronic structure.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. tandfonline.comwolfram.com The MEP for quinazoline and its derivatives typically shows regions of negative potential (red) around electronegative atoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) highlight areas prone to nucleophilic attack. These maps are instrumental in understanding how the molecule will interact with biological targets. wolfram.comresearchgate.net

Molecular Docking Investigations

Molecular docking simulations are a cornerstone of computational drug design, providing predictions of how a ligand (in this case, a this compound derivative) might bind to a protein receptor. ukaazpublications.com These studies are critical for identifying potential drug targets and understanding the molecular basis of inhibition.

Molecular docking studies have explored the binding of this compound derivatives with a wide array of protein targets, suggesting their potential therapeutic relevance in various diseases.

VEGFR-2 and EGFR: Derivatives of quinazoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. mdpi.comnih.govnih.govnih.gov Docking studies have been used to predict the binding affinities and modes of these compounds within the ATP-binding sites of these kinases. mdpi.comnih.gov

PDE7A: Novel quinazoline derivatives have been designed and evaluated as potential inhibitors of Phosphodiesterase 7A (PDE7A), an enzyme implicated in inflammatory diseases. semanticscholar.orgnih.govbue.edu.eg

COX-2: The anti-inflammatory potential of quinazolinone derivatives has been explored through docking studies with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.netunair.ac.id These studies help in understanding the structure-activity relationship for COX-2 inhibition. nih.gov

hCA II: Quinazolinone derivatives have been identified as inhibitors of human Carbonic Anhydrase II (hCA II), an enzyme associated with conditions like glaucoma. nih.gov Molecular docking has been crucial in elucidating the binding mode of these compounds within the enzyme's active site. nih.govijpsdronline.com

S. aureus tyrosyl-tRNA synthetase: As a potential antibacterial agent, the interaction of quinazoline derivatives with Staphylococcus aureus tyrosyl-tRNA synthetase has been modeled. nii.ac.jpeco-vector.comresearchgate.netnih.gov This enzyme is essential for bacterial survival, making it an attractive target for new antibiotics. nii.ac.jpeco-vector.com

α-amylase and α-glucosidase: The potential of quinazoline derivatives as antidiabetic agents has been investigated through docking studies with α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. b-cdn.netnih.govnih.govresearchgate.netmdpi.com

Below is a table summarizing the binding affinity predictions from various molecular docking studies.

| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) |

| COX-2 | 2,3-disubstituted-4(3H)-quinazolinones | -6.6 to -4.8 |

| α-amylase | Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | -8.9 ± 0.10 |

| α-glucosidase | Phenylisoxazole quinoxalin-2-amine hybrids | -9.0 ± 0.20 |

Note: The binding affinities are presented as examples from the literature and may vary depending on the specific derivative and docking methodology used.

A critical outcome of molecular docking is the detailed visualization of how a ligand fits into the binding pocket of a receptor and the specific interactions it forms with amino acid residues.

For instance, in the context of EGFR inhibition, docking studies of quinazoline analogues have revealed the importance of hydrogen bonding interactions with key residues like Met793. japsonline.com Similarly, when targeting VEGFR-2 , the quinazoline nucleus is often positioned to form crucial hydrogen bonds within the hinge region of the kinase domain. The specific interactions identified through these simulations are vital for the rational design and optimization of more potent and selective inhibitors. nih.gov

In the active site of hCA II , docking has shown that quinazolinone derivatives can interact directly with the zinc ion, a key feature of the enzyme's catalytic mechanism. nih.gov For COX-2 , docking has helped to identify how different substituents on the quinazolinone core can influence binding within the enzyme's active site, thereby affecting inhibitory activity. nih.govresearchgate.net

The table below provides examples of key amino acid interactions identified in molecular docking studies.

| Target Protein | Interacting Amino Acid Residues |

| EGFR | Met793 |

| α-amylase | ASP300, HIS101, LYS200, LEU162, ILE235 |

Note: This table provides examples of interacting residues and is not exhaustive. The specific interactions can vary based on the ligand's structure.

Molecular Dynamics Simulations (e.g., assessment of protein-ligand complex stability)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of biological systems at an atomic level. nih.gov For this compound derivatives, which are often designed as inhibitors for specific protein targets like Epidermal Growth Factor Receptor (EGFR), MD simulations provide critical insights into the stability of the protein-ligand complex. nih.govugm.ac.id These simulations model the movements and interactions of atoms over time, allowing researchers to assess how firmly a ligand binds to its target protein and the specific interactions that maintain this binding.

The stability of the protein-ligand complex is a key determinant of a drug candidate's efficacy. A stable complex is more likely to result in sustained inhibition of the target protein. In studies involving quinazoline derivatives, MD simulations are typically run for extended periods, for instance, up to 200 nanoseconds, to observe the conformational changes and ensure the system has reached equilibrium. nih.gov

Several key metrics are analyzed to evaluate the stability of the complex:

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues in the protein. By analyzing RMSF, researchers can identify which parts of the protein become more or less flexible upon ligand binding. Stable interactions with the ligand often lead to reduced fluctuation in the amino acid residues of the binding pocket.

Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and stability of protein-ligand interactions. MD simulations allow for the tracking of hydrogen bonds formed between the this compound derivative and the protein's active site residues throughout the simulation. The persistence of key hydrogen bonds, such as those with critical residues like methionine in the EGFR active site, is a strong indicator of a stable and effective interaction. ugm.ac.id

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to the protein. nih.gov These calculations provide a quantitative measure of the binding affinity. A more negative binding free energy value suggests a stronger and more stable interaction between the ligand and the protein.

For example, a hypothetical study on a this compound derivative targeting EGFR might yield the results summarized in the table below, comparing it to a known inhibitor like Erlotinib.

| Parameter | This compound Derivative | Erlotinib (Reference) | Interpretation |

| Average RMSD (Å) | 1.8 ± 0.3 | 2.1 ± 0.4 | Lower value suggests higher stability of the ligand in the binding pocket. |

| Key H-Bond Occupancy (%) | 85% (with Met793) | 92% (with Met793) | High occupancy indicates a stable and persistent key interaction. |

| MM/GBSA (kcal/mol) | -95.7 ± 5.2 | -88.4 ± 6.1 | More negative value suggests a stronger binding affinity. |

These simulations can confirm that the quinazoline core and the methoxyphenyl substituent are positioned optimally to form stable and lasting interactions within the target's binding site, thereby validating the potential of these derivatives as effective inhibitors. nih.govugm.ac.id

In Silico Pharmacokinetic Profiling

While high binding affinity to a target is essential, a potential drug molecule must also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico pharmacokinetic profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. researchgate.net For derivatives of this compound, various computational tools like SwissADME and pkCSM are employed to evaluate their drug-likeness. unar.ac.idunar.ac.idresearchgate.net

Key pharmacokinetic parameters predicted in silico include:

Lipinski's Rule of Five: This rule provides a guideline for oral bioavailability. A compound is more likely to be orally active if it does not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on quinazoline derivatives often show they adhere to these rules, indicating good potential for oral administration. nih.gov

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability are crucial for oral drugs. High predicted HIA suggests the compound can be efficiently absorbed from the gastrointestinal tract. actascientific.com

Distribution: The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter. For anticancer agents targeting systemic tumors, low BBB penetration is often desired to minimize central nervous system side effects.

Metabolism: Cytochrome P450 (CYP) enzymes are key in drug metabolism. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. actascientific.com

Toxicity: Early prediction of potential toxicity is vital. Computational models can screen for various toxicities, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. actascientific.com Derivatives of this compound are evaluated to ensure they have a low risk of such toxicities. researchgate.net

The table below presents a sample in silico ADMET profile for a hypothetical this compound derivative.

| Property | Predicted Value | Acceptable Range/Interpretation |

| Molecular Weight | 410.5 g/mol | < 500 (Pass) |

| LogP | 3.8 | < 5 (Pass) |

| H-Bond Donors | 1 | < 5 (Pass) |

| H-Bond Acceptors | 5 | < 10 (Pass) |

| Lipinski's Violations | 0 | ≤ 1 (Good) |

| Human Intestinal Absorption | High | High (Good) |

| BBB Permeation | Low | Low (Desirable for non-CNS targets) |

| CYP2D6 Inhibitor | No | No (Low risk of drug interactions) |

| Ames Mutagenicity | Non-mutagen | Non-mutagen (Safe) |

| hERG Inhibition | Non-inhibitor | Non-inhibitor (Low risk of cardiotoxicity) |

This predictive profiling helps prioritize compounds with the most promising drug-like characteristics for further experimental validation, ensuring that development efforts are focused on candidates with a higher probability of success in clinical trials. researchgate.netnih.gov

Mechanistic Insights into the Biological Activity of 2 4 Methoxyphenyl Quinazoline Analogues: in Vitro Perspectives

Enzyme Inhibition Profiles and Mechanisms

The biological effects of 2-(4-Methoxyphenyl)quinazoline analogues are often attributed to their ability to interact with and inhibit the activity of various enzymes. These interactions are crucial in modulating cellular signaling pathways implicated in several diseases.

Kinase Inhibition

Quinazoline (B50416) derivatives are well-recognized as potent kinase inhibitors, and analogues of this compound are no exception. Their inhibitory activity against several key kinases involved in cell proliferation, survival, and angiogenesis has been investigated.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR-TK inhibitors. mdpi.com While specific IC50 values for this compound are not readily available in the reviewed literature, related 2-aryl-4-substituted quinazoline derivatives have demonstrated significant inhibitory activity. For instance, a series of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one analogues showed potent EGFR-TK inhibition, with the most active compound exhibiting an IC50 value of 1.37 nM. brieflands.com Another study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines identified a compound with an IC50 of 46.1 nM against wild-type EGFR. mdpi.com These findings suggest that the 2-aryl quinazoline core, to which this compound belongs, is a viable scaffold for developing EGFR inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a critical strategy in cancer therapy. Several studies have highlighted the potential of quinazoline derivatives as VEGFR-2 inhibitors. One study on 2,4-disubstituted quinazoline derivatives reported a compound (11d) with an IC50 value of 5.49 µM against VEGFR-2. nih.gov Another series of piperazinylquinoxaline-based derivatives, which can be considered structural analogues, showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. nih.gov S-alkylated quinazolin-4(3H)-ones have also been identified as dual EGFR/VEGFR-2 inhibitors, with the most potent analogue against VEGFR-2 showing an IC50 of 0.049 µM. nih.gov

Cyclin-Dependent Kinase 4 (CDK4) and Phosphoinositide 3-Kinase (PI3K): The inhibition of CDK4 and PI3K pathways is a significant area of cancer research. While the general class of quinazoline-based compounds has been explored for CDK and PI3K inhibition, specific inhibitory data for this compound analogues against CDK4 and PI3K are not extensively detailed in the available literature. However, the combination of CDK4/6 inhibitors with PI3K inhibitors has shown synergistic effects in cancer cell lines, highlighting the therapeutic potential of targeting these pathways. nih.govmdpi.com

Interactive Data Table: Kinase Inhibition by Quinazoline Analogues

| Compound Class | Target Kinase | IC50 Value |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 nM |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | EGFRwt | 46.1 nM |

| 2,4-disubstituted quinazoline (11d) | VEGFR-2 | 5.49 µM |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 0.19 - 0.60 µM |

| S-alkylated quinazolin-4(3H)-one | VEGFR-2 | 0.049 µM |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various conditions.

PDE7A and PDE1: The potential of quinazoline derivatives as inhibitors of PDE7A and PDE1 has been explored. Ligand-based screening methods have identified quinazoline derivatives as potent PDE7A inhibitors with anti-inflammatory effects. nih.gov Similarly, potent and selective quinazoline inhibitors of PDE1 have been discovered. researchgate.net However, specific IC50 values for this compound analogues against PDE7A and PDE1 are not specified in the reviewed literature.

Inhibition of Other Enzyme Classes

The inhibitory activity of this compound analogues extends beyond kinases and phosphodiesterases to a variety of other enzyme classes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis and a target for anticancer and antimicrobial agents. Quinazoline derivatives have been investigated as DHFR inhibitors. nih.govresearchgate.net For instance, 2,3,6-substituted quinazolin-4(3H)-ones have been identified as active inhibitors of DHFR. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy. Quinazoline-4-one derivatives have been shown to act as useful PARP inhibitors. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. A study on 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, a 2-aryl quinazolinone derivative, demonstrated tyrosinase inhibitory activity with an IC50 of 103 ± 2 µM. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing diabetes. While there is research on the inhibition of these enzymes by various heterocyclic compounds, specific data for this compound analogues is limited in the reviewed literature. nih.gov

Bacterial Sphingomyelinase: This enzyme is a virulence factor in certain pathogenic bacteria. A study on a series of quinazoline derivatives identified compounds with promising inhibitory activity against Bacillus cereus sphingomyelinase, with IC50 values in the low micromolar range. researchgate.netplu.mx

Xanthine (B1682287) Oxidase: Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibitors are used to treat gout. 2-Arylquinazolin-4(3H)-ones have been evaluated for their xanthine oxidase inhibitory activity, with some derivatives showing significant potency. mdpi.com

Thymidine (B127349) Phosphorylase: This enzyme is involved in nucleotide metabolism and angiogenesis. While dihydropyrimidone derivatives have been studied as thymidine phosphorylase inhibitors, specific data for this compound analogues is not readily available. nih.gov

Carbonic Anhydrase II: This enzyme is involved in various physiological processes, and its inhibitors have therapeutic applications. A study on 3-Amino-2-(4-Methoxyphenyl) Quinazolin-4(3H)-one, a close analogue of the subject compound, demonstrated competitive inhibition against both bovine and human carbonic anhydrase-II, with IC50 values of 8.9–67.3 µM and 14.0–59.6 µM, respectively. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel DNA gyrase B-targeted antibacterial agents, with one compound showing an IC50 of 1.21 µM against S. aureus GyrB. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Inhibition of Various Enzymes by Quinazoline Analogues

| Compound Class/Analogue | Target Enzyme | IC50 Value/Activity |

| 2,3,6-substituted quinazolin-4(3H)-ones | Dihydrofolate Reductase (DHFR) | Active inhibitors |

| Quinazoline-4-one derivatives | Poly(ADP-ribose) Polymerase (PARP) | Useful inhibitors |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | Tyrosinase | 103 ± 2 µM |

| Quinazoline derivatives | Bacterial Sphingomyelinase | Low µM range |

| 2-Arylquinazolin-4(3H)-ones | Xanthine Oxidase | Significant potency |

| 3-Amino-2-(4-Methoxyphenyl) Quinazolin-4(3H)-one | Carbonic Anhydrase II (bovine) | 8.9–67.3 µM |

| 3-Amino-2-(4-Methoxyphenyl) Quinazolin-4(3H)-one | Carbonic Anhydrase II (human) | 14.0–59.6 µM |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA Gyrase B (S. aureus) | 1.21 µM |

Kinetic Analysis of Enzyme Inhibition

Understanding the mode of enzyme inhibition is crucial for drug design and development. Kinetic studies have revealed that this compound analogues can exhibit different types of inhibition.

Mixed-type Inhibition: A study on a 2-aryl quinazolinone derivative as a tyrosinase inhibitor demonstrated a mixed-type inhibition pattern. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. embrapa.br Similarly, a kinetic study of a quinazoline derivative against butyrylcholinesterase also revealed a mixed-type inhibition. nih.gov

Competitive Inhibition: The 3-Amino-2-(4-Methoxyphenyl) Quinazolin-4(3H)-one was found to be a competitive inhibitor of both bovine and human carbonic anhydrase-II. nih.gov This suggests that the inhibitor competes with the substrate for binding to the active site of the enzyme.

Cellular Mechanistic Studies in Experimental Models

In addition to direct enzyme inhibition, this compound analogues exert their biological effects by modulating key cellular processes, particularly those leading to programmed cell death or apoptosis.

Induction of Apoptosis Pathways

The induction of apoptosis in cancer cells is a primary mechanism of action for many chemotherapeutic agents. Analogues of this compound have been shown to trigger apoptotic cell death through various intrinsic and extrinsic pathways.

Cytochrome c release and Caspase Activation: A close analogue, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was identified as a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells. nih.gov Another study on a novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), demonstrated that it induces apoptosis through the release of cytochrome c from the mitochondria, which subsequently leads to the activation of caspases, including caspase-3 and caspase-8. nih.gov This indicates the involvement of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. nih.gov

NF-κB Translocation Modulation: The transcription factor NF-κB plays a crucial role in cell survival and inflammation, and its inhibition can promote apoptosis. A study on new quinazoline analogues with a phenyl substitution at the 2-position, such as this compound, found them to be effective inhibitors of NF-κB function. pacific.edu Interestingly, the mechanism of NF-κB inhibition appears to vary between analogues. One compound (2a) was found to inhibit NF-κB-dependent gene expression without preventing the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus. In contrast, another analogue (2b) did inhibit p65 translocation. pacific.edu This suggests that 2-phenyl-quinazoline analogues can modulate the NF-κB pathway at different points, either in the cytoplasm or directly at the level of gene transcription. pacific.edu

Cell Cycle Modulation (e.g., G2/M phase arrest)

Certain analogues of this compound have demonstrated the ability to modulate the cell cycle, a critical process in cancer cell proliferation. One notable mechanism is the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from entering mitosis and dividing, thereby inhibiting tumor growth.

For instance, a novel quinazoline-based analogue, QNZ-A, was shown to induce G2/M cell cycle arrest in human A549 lung cancer cells. nih.gov This effect was linked to the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of Cdc25C, Cyclin B1, and Cdk1, which are all crucial for the G2/M transition. nih.gov The activity of QNZ-A was dependent on the generation of reactive oxygen species (ROS), as a similar compound lacking the Michael acceptor unit (QNZ-B) did not induce ROS and failed to cause cell cycle arrest. nih.gov

Similarly, other quinazoline derivatives have been found to cause cell arrest in the G2/M phase as part of their mechanism of action. nih.govacs.org Studies on 4-(N-cycloamino)phenylquinazolines revealed that the most potent compounds induced G2/M arrest in cancer cells. nih.govacs.org This effect is often a downstream consequence of other cellular actions, such as the disruption of microtubule formation. nih.gov The ability of these compounds to halt the cell cycle at a critical checkpoint underscores their potential as antiproliferative agents.

Some studies have shown that certain quinazoline derivatives can induce cell cycle arrest at both the S and G2/M phases. nih.gov This broader impact on the cell cycle may contribute to their cytotoxic effects against cancer cells. The modulation of key regulatory proteins such as p21, cyclin A2, and cyclin B1 is a common feature of these compounds.

Microtubule Dynamics Perturbation (e.g., polymerization inhibition, colchicine (B1669291) binding site interaction)

A significant mechanism of action for several this compound analogues is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Their disruption can lead to cell cycle arrest and apoptosis.

These quinazoline derivatives often function as tubulin polymerization inhibitors, preventing the assembly of α- and β-tubulin subunits into microtubules. nih.govacs.org This inhibition is frequently achieved by binding to the colchicine site on β-tubulin. nih.govacs.orgnih.gov The colchicine binding site is a key target for many antimitotic agents. nih.gov

For example, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was identified as a potent tubulin polymerization inhibitor with an IC50 of 0.77 μM. nih.govacs.org This compound exhibited substantial inhibition of colchicine binding (99% at 5 μM), confirming its interaction with the colchicine site. nih.govacs.org Molecular modeling suggests that interactions, such as hydrogen bonding between the methoxy (B1213986) group of the quinazoline analogue and amino acid residues like Cys241 in the colchicine binding pocket, are crucial for this activity. nih.govacs.org

The structural features of these analogues, such as the presence of a 4-methoxyphenyl (B3050149) ring and the quinazoline moiety, are often necessary for their potent antitumor activity. acs.org The ability to disrupt microtubule formation and compete with colchicine for binding to tubulin highlights a key in vitro mechanism underlying the anticancer properties of these compounds.

Anti-angiogenic Mechanisms (e.g., modulation of VEGF and BFGF expression)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some quinazoline derivatives have demonstrated anti-angiogenic properties by targeting key signaling pathways involved in this process. One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.

A 2,4-disubstituted quinazoline derivative, compound 11d, has been shown to be a potent inhibitor of VEGFR-2 with an IC50 of 5.49 μM. nih.govmums.ac.ir By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. nih.gov

Further investigation into the mechanism of compound 11d revealed that it significantly downregulates the mRNA levels of both VEGF and VEGFR-2 in human umbilical vascular endothelial cells (HUVECs). nih.gov This suggests a dual action of inhibiting the receptor's activity and reducing the expression of both the ligand and the receptor.

Moreover, this class of compounds has been found to inhibit the VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition further contributes to the anti-angiogenic effects of these quinazoline derivatives. nih.gov The ability to modulate the expression of key angiogenic factors and inhibit their signaling pathways represents a significant in vitro mechanism of action for these compounds.

Antibacterial and Antifungal Mechanisms (e.g., targeting bacterial DNA gyrase, tyrosyl-tRNA synthetase)

Quinazoline derivatives have also been investigated for their antimicrobial properties, with some analogues showing promising activity against various bacterial and fungal strains. A key target for the antibacterial action of these compounds is bacterial DNA gyrase. mdpi.com DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

A series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity. mdpi.com Several of these compounds, particularly those incorporating pyrazole (B372694) moieties, demonstrated potent inhibition of E. coli DNA gyrase with IC50 values in the low micromolar range. mdpi.com Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active site of the enzyme. mdpi.com

Another potential target for the antibacterial activity of quinazoline derivatives is tyrosyl-tRNA synthetase. researchgate.net This enzyme is crucial for protein synthesis, and its inhibition can effectively halt bacterial growth. While research in this area is ongoing, it represents another promising avenue for the development of quinazoline-based antibacterial agents.

The antifungal mechanisms of these compounds are also under investigation. Some derivatives have shown significant activity against various fungal strains, although the specific molecular targets are not as well-defined as their antibacterial counterparts. mdpi.com

Structure-Activity Relationship (SAR) Elucidation for this compound and Its Derivatives

Impact of Substituents at the 2-Position (e.g., aryl, heteroaryl, methoxyphenyl moieties)

The substituent at the 2-position of the quinazoline ring plays a crucial role in determining the biological activity of these compounds. Various studies have explored the impact of different aryl and heteroaryl groups at this position on their anticancer and antimicrobial properties.

For anticancer activity, the presence of a phenyl group at the 2-position, particularly a methoxyphenyl group, is often associated with potent tubulin polymerization inhibition. acs.org For instance, in a series of 4-(N-cycloamino)quinazolines, the 4-methoxyphenyl ring was found to be necessary for antitumor activity. acs.org Molecular modeling studies suggest that the methoxy group can form important hydrogen bonds within the colchicine binding site of tubulin. nih.govacs.org However, other substitutions can also confer significant activity. For example, some 2-aryl-substituted quinazolines have shown moderate antiproliferative potency against various cancer cell lines. nih.gov

In the context of antimicrobial activity, the nature of the substituent at the 2-position also significantly influences efficacy. For instance, in a series of quinazolin-4(3H)-one derivatives, the introduction of a hydrazinyl group at the 2-position, which was then used to form hydrazones with various aldehydes and ketones, led to compounds with potent antibacterial activity. mdpi.com Specifically, a derivative with a furan-2-yl)ethylidene)hydrazinyl moiety at the 2-position showed strong inhibition of E. coli DNA gyrase. mdpi.com

The following table summarizes the impact of different 2-position substituents on the biological activity of quinazoline derivatives.

Role of Modifications on the Fused Benzene (B151609) Ring of the Quinazoline Core (e.g., positions 5, 6, 7, 8)

Modifications on the fused benzene ring of the quinazoline core also have a significant impact on the biological activity of these compounds. Substitutions at positions 5, 6, 7, and 8 can modulate the potency and selectivity of these molecules.

In the development of tubulin polymerization inhibitors, substitutions on the fused benzene ring have been shown to be important. For example, in a series of 4-(N-cycloamino)phenylquinazolines, the introduction of a methoxy group at the 7-position of the quinazoline ring was a feature of the most potent compound. nih.govacs.org

The following table provides examples of how modifications on the fused benzene ring can influence the biological activity of quinazoline derivatives.

Influence of Substituents on the Methoxy Phenyl Group

The substitution pattern on the 2-phenyl ring of the quinazoline scaffold is a critical determinant of biological activity. nih.gov For analogues of this compound, modifications to the methoxy phenyl group have been extensively studied to elucidate structure-activity relationships (SAR) for various therapeutic targets, particularly in oncology. The position, number, and electronic nature of substituents can significantly modulate the potency and selectivity of these compounds.

Research into breast cancer resistance protein (BCRP) inhibitors has highlighted the importance of the 2-phenyl group for activity. nih.gov Studies on a series of 2-phenyl-quinazoline analogues revealed that substituents at the meta-position of the aniline (B41778) group, such as nitro, hydroxyl, trifluoromethyl, or cyano, were more favorable for BCRP inhibition than ortho-substituents. nih.gov Notably, a dimethoxy-phenyl-substituted analogue demonstrated particularly potent inhibition, with an IC50 value of 0.076 μM, underscoring the positive influence of methoxy groups on this specific activity. nih.gov

In the context of antiproliferative activity, the methoxy group itself has been shown to be crucial. One study demonstrated that the demethylation of a 2-(2-methoxyphenyl)quinazoline (B11873925) derivative to its corresponding hydroxy analog led to a significant reduction in antiproliferative activity against various cancer cell lines. nih.gov This suggests that the methoxy moiety is not merely a placeholder but plays an active role in the compound's interaction with its biological target. nih.gov

Furthermore, the development of epidermal growth factor receptor (EGFR) kinase inhibitors has provided substantial insight into the effects of substitution on the 2-phenyl ring. A study of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which share a similar 2-aryl-quinazoline core, found that para-substitution on a phenyl moiety at a different position with electron-withdrawing groups (EWGs) like -Cl, -Br, and -F resulted in higher inhibitory activity compared to electron-donating groups (EDGs) such as -CH3 and -OCH3. mdpi.com While this finding pertains to a different substitution position, it provides valuable context for how substituents on an aryl group can influence EGFR inhibition.

The influence of substituents can also be observed in the development of antimalarial agents. In a series of 2-anilino quinazolines, replacing a 4-methoxy group on the 2-anilino moiety with a 4-fluoro group was well-tolerated, demonstrating that bioisosteric replacement can maintain potent activity against P. falciparum parasites. acs.org

The following table summarizes the observed influence of various substituents on the phenyl group of 2-aryl quinazoline analogues based on in vitro studies.

| Parent Scaffold Moiety | Substituent Modification | Biological Target/Activity | Observed Outcome | Reference |

| 2-Phenyl-quinazoline | meta-substituents (-NO2, -OH, -CF3, -CN) on aniline group | BCRP Inhibition | More suitable than ortho-substituents | nih.gov |

| 2-Phenyl-quinazoline | Di-methoxy-phenyl substitution | BCRP Inhibition | Potent inhibition (IC50 = 0.076 μM) | nih.gov |

| 2-(2-methoxyphenyl)-quinazolin-4(3H)-one | Demethylation to 2-(2-hydroxyphenyl) | Antiproliferative Activity | Significant reduction in activity | nih.gov |

| 2-Anilino-quinazoline | Replacement of 4-methoxy with 4-fluoro on anilino group | Antimalarial (P. falciparum) | Activity was maintained | acs.org |

| 4-Anilino-quinazoline | para-substitution of phenyl ring with EWGs (-Cl, -Br, -F) vs EDGs (-CH3, -OCH3) | EGFR Kinase Inhibition | EWGs led to higher inhibitory activity | mdpi.com |

Correlations between Electronic Properties and Biological Outcomes

The biological activity of this compound analogues is intrinsically linked to their electronic properties, which are dictated by the nature and position of substituents on the aromatic rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electron density distribution, dipole moment, and ability to participate in crucial interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions with target proteins. mdpi.com

A clear correlation has been observed in the context of EGFR kinase inhibition. Studies have shown that for certain series of quinazoline derivatives, para-substitution of a phenyl ring with EWGs like chloro, bromo, or fluoro groups leads to higher inhibitory activity compared to EDGs like methyl or methoxy groups. mdpi.com This suggests that reducing the electron density at specific positions within the molecule enhances its binding affinity to the EGFR kinase domain. The electron-withdrawing nature of these substituents can influence the acidity of nearby protons or the charge distribution of the heterocyclic system, facilitating stronger interactions with amino acid residues in the active site.

Conversely, in other contexts, electron-donating properties appear to be beneficial. The potent BCRP inhibitory activity of a dimethoxy-phenyl-substituted quinazoline analogue suggests that increased electron density from the methoxy groups enhances its inhibitory function. nih.gov Similarly, the general importance of the phenyl group at the C-2 position for BCRP inhibition points to the necessity of a specific electronic and steric profile for effective interaction with the transporter protein. nih.gov

These findings indicate that there is no single rule for the desired electronic properties; the optimal electronic configuration is target-dependent. A systematic analysis of how EDGs and EWGs at various positions on the 2-phenyl ring affect a specific biological outcome is crucial for rational drug design.

The table below correlates the electronic nature of substituents with observed biological activities in vitro.

| Substituent Type | Position | Biological Target/Activity | Correlation with Activity | Reference |

| Electron-Withdrawing Groups (-Cl, -Br, -F) | para-position of phenyl ring on 4-anilino-quinazoline | EGFR Kinase Inhibition | Positive correlation; higher activity than EDGs | mdpi.com |

| Electron-Donating Groups (-OCH3) | Phenyl ring at C-2 position | BCRP Inhibition | Positive correlation; dimethoxy substitution showed potent activity | nih.gov |

| Electron-Withdrawing Group (-CN) | Position 4 of quinazoline core | Frontier Molecular Orbitals (HOMO/LUMO) | Significantly decreases the energy gap, altering electronic profile | mdpi.com |

Future Research Directions and Unexplored Avenues for 2 4 Methoxyphenyl Quinazoline Analogues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is continuously evolving, with a significant trend towards environmentally benign and efficient protocols. Future research will likely concentrate on "green chemistry" approaches to minimize waste and energy consumption. researchgate.net This includes the use of deep eutectic solvents (DES) and microwave-assisted synthesis, which have already shown promise in producing 3-substituted-quinazolin-4(3H)-ones with moderate to excellent yields. tandfonline.com

Multicomponent reactions (MCRs) are set to become a cornerstone for generating libraries of 2-(4-Methoxyphenyl)quinazoline analogues. MCRs offer enhanced efficiency and atom economy by combining multiple starting materials in a single step. mdpi.com The development of novel catalysts, particularly recyclable magnetic nanocatalysts, will be crucial. For instance, a magnetic palladium catalyst has been successfully used for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system, demonstrating high yields and the ability to be recycled multiple times without significant loss of activity. frontiersin.orgnih.gov Electrochemical synthesis is another emerging frontier, offering a metal- and oxidant-free method for producing quinazolinone derivatives through induced three-component cyclization. acs.org These sustainable methods promise to make the synthesis of complex quinazoline analogues more cost-effective and environmentally friendly. mdpi.com

Table 1: Comparison of Sustainable Synthetic Methods for Quinazoline Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. tandfonline.com |

| Deep Eutectic Solvents (DES) | Use of biodegradable and low-cost solvent alternatives. | Environmentally friendly, convenient for specific reactions. tandfonline.com |

| Magnetic Nanocatalysts | Recyclable catalysts (e.g., palladium-based). | High efficiency, easy separation, reusability, reduced waste. frontiersin.orgnih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, operational simplicity, reduced purification steps. mdpi.com |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and machine learning are becoming indispensable tools for accelerating the drug discovery process. mdpi.com For analogues of this compound, advanced computational techniques will enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Molecular docking studies are routinely used to predict the binding interactions of ligands with their target proteins, providing insights into the mechanism of action. nih.govresearchgate.net For example, docking simulations can help understand how derivatives bind to the active sites of enzymes like cyclooxygenase-2 (COX-2) or butyrylcholinesterase. nih.govresearchgate.net

Future efforts will likely involve more sophisticated methods like molecular dynamics (MD) simulations and binding free energy calculations to more accurately predict ligand-receptor interactions and the stability of the complex. nih.gov These computational protocols are instrumental in the early stages of identifying multi-target compounds for complex diseases like cancer. mdpi.com Structure-activity relationship (SAR) studies, guided by computational analysis, will continue to be vital for optimizing lead compounds by identifying the structural features required for dual or selective activity. pnrjournal.com The integration of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools will further streamline the selection of candidates with favorable drug-like properties for preclinical evaluation. nih.gov

Investigation of Multi-Targeted Engagement and Polypharmacology

The traditional "one-drug, one-target" paradigm is increasingly being replaced by a multi-target approach, which can offer advantages in treating complex diseases like cancer by overcoming drug resistance and affecting multiple pathological pathways. nih.gov Quinazoline derivatives are well-suited for this strategy, as they have been shown to inhibit multiple targets, including various receptor tyrosine kinases (RTKs) and tubulin. nih.gov

Future research on this compound analogues will focus on the deliberate design of multi-target-directed ligands. nih.gov For instance, analogues could be engineered to simultaneously inhibit key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and tubulin polymerization. nih.govnih.gov This approach has the potential to create synergistic therapeutic effects, leading to enhanced antitumor activity. nih.gov The discovery of orally bioavailable multi-kinase inhibitors from the quinazoline class highlights the feasibility and promise of this strategy. nih.gov The challenge lies in achieving a balanced inhibition profile against the desired targets while minimizing off-target effects.

Exploration of New Biological Targets and Pathways

While much of the research on quinazoline derivatives has focused on well-established targets like EGFR and tubulin, there is vast, unexplored potential for these compounds to interact with novel biological targets and pathways. nih.govnih.gov Future investigations will aim to identify and validate new mechanisms of action for this compound analogues.

For example, some quinazoline-based molecules have been found to globally upregulate the expression of microRNAs (miRNAs), particularly those that act as tumor suppressors, paving the way for developing novel anti-cancer drugs that function as miRNA expression activators. eurekaselect.com Other potential targets include enzymes like dihydrofolate reductase (DHFR), proteins involved in drug resistance like breast cancer resistance protein (BCRP), and DNA repair enzymes such as poly-(ADP-ribose)-polymerase (PARP). nih.gov Furthermore, exploring the effects of these analogues on pathways beyond cell proliferation, such as apoptosis induction, cell cycle regulation, and anti-inflammatory responses, could reveal new therapeutic applications. mdpi.commdpi.comnih.gov Identifying neuroactive properties or the ability to inhibit enzymes like cholinesterases could also open doors for treating neurodegenerative diseases. nih.govresearchgate.net

Table 2: Potential Novel Biological Targets for Quinazoline Analogues

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Kinases | Aurora Kinases, RAF kinase | Cancer mdpi.comnih.gov |

| DNA-associated Enzymes | Topoisomerase I/II, PARP | Cancer nih.govresearchgate.net |

| Drug Resistance Proteins | BCRP, ABCG2 | Cancer mdpi.comnih.gov |

| Epigenetic Modulators | G9a histone methyltransferase | Cancer pnrjournal.com |

| Regulatory RNAs | Tumor Suppressor miRNAs | Cancer eurekaselect.com |

Integration of Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of how this compound analogues exert their effects, future research will increasingly rely on the integration of multi-omics data. nih.gov This involves combining large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive molecular profile of a drug's impact on cellular systems. nih.gov

By analyzing how these analogues alter gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can identify key molecular players and pathways involved in the drug's mechanism of action. nih.gov This approach can help in identifying novel drug targets, understanding mechanisms of drug resistance, and discovering biomarkers to predict patient response. nih.gov For example, integrating omics data with drug screening data from cell lines can highlight potentially druggable pathways and genes involved in a specific disease. nih.gov This systems-level perspective is crucial for moving beyond a single-target view and appreciating the complex network of interactions that underlie the therapeutic effects of these compounds.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 3-Substituted-quinazolin-4(3H)-ones |

| Quinazolinones |

| Quinazoline |

| Erlotinib |

| Gefitinib |

| Lapatinib |

| Vandetanib |

| Afatinib |

| Raltitrexed |

| Methaqualone |

| Combretastatin A-4 |

| Camptothecin |

| Indomethacin |

| Celecoxib |

| Diazepam |

| Phenobarbital |

| Doxorubicin |

| Etoposide |

| Sunitinib |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-(4-Methoxyphenyl)quinazoline derivatives, and how are they optimized for yield and purity?

- Methodological Answer : Microwave-assisted coupling reactions are widely used. For example, 2-(4-Methoxyphenyl)aminoquinazoline derivatives are synthesized via coupling 2-chloro-4-substituted quinazolinones with 4-methoxyaniline under microwave irradiation. Key steps include:

- Reagents : 2-chloroquinazolinones, 4-methoxyaniline, and solvents like ethanol or DMF.

- Conditions : Microwave heating (e.g., 100–150°C for 15–30 minutes) ensures rapid reaction kinetics.

- Purification : TLC monitoring followed by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

- Characterization : Melting points, NMR, and mass spectrometry (MS) confirm structure and purity .

Q. How are this compound derivatives characterized structurally and functionally in early-stage research?

- Methodological Answer : Standard protocols include:

- Spectroscopy : NMR (e.g., aromatic protons at δ 6.8–8.5 ppm) and NMR to confirm substituent positions.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]).

- Thermal Analysis : Melting points (e.g., 142–213°C) assess crystallinity and purity.

- Elemental Analysis : C/H/N ratios validate stoichiometry .

Q. What in vitro assays are typically used to screen this compound derivatives for biological activity?

- Methodological Answer : Initial screening involves:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported.

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase inhibition via ATP competition).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the quinazoline core influence biological activity?

- Methodological Answer :

- 2-Position : Introducing electron-donating groups (e.g., -OCH) enhances solubility and bioavailability. For example, 2-(4-methoxyphenyl) derivatives show improved antifungal activity due to increased lipophilicity.

- 4-Position : Substitutions like morpholino or cyclopropyl groups modulate steric effects. Cyclopropylamino derivatives exhibit higher thermal stability (m.p. 192–213°C) and CNS activity .

- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., EGFR kinase) .

Q. What electrochemical methods are emerging for synthesizing quinazoline derivatives, and how do they compare to traditional approaches?

- Methodological Answer :

- Electrochemical Synthesis : Uses aluminum/carbon electrodes with acetic acid electrolyte for oxidative cyclization of 2-aminobenzamides. Advantages include:

- Mild Conditions : Room temperature, no transition-metal catalysts.

- High Yields : 70–85% for 2-methylquinazolin-4(3H)-ones.

- Comparison to Thermal Methods : Traditional routes (e.g., refluxing ethanol with ammonium acetate) require high temperatures (>100°C) and longer reaction times (12–24 hours), leading to lower yields (50–60%) .

Q. How can computational chemistry resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, lower HOMO-LUMO gaps correlate with enhanced antimicrobial activity.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with EGFR) to explain discrepancies in IC values across analogs.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize candidates .

Q. What strategies are effective for functionalizing this compound with heterocyclic systems to enhance bioactivity?

- Methodological Answer :

- Thiazole/Thiazolidinone Fusion : React with thiourea or mercaptoacetic acid to form thiazolo[2,3-b]quinazolines. These derivatives show 10-fold higher antifungal activity (MIC: 2–4 µg/mL) due to sulfur's electronegativity .

- Ferrocenyl Substitution : Acylation with ferrocenecarbonyl chloride introduces redox-active ferrocene moieties, enabling electrochemical studies (e.g., cyclic voltammetry) and anticancer applications .

Methodological Notes

- Data Contradictions : Conflicting biological data (e.g., variable IC values) may arise from assay conditions (e.g., serum concentration, cell line variability). Validate via orthogonal assays (e.g., Western blotting for kinase inhibition) .

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.